Thiazolo[5,4-f]isoquinolin-2-amine
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Overview
Description
Thiazolo[5,4-f]isoquinolin-2-amine is a heterocyclic compound that features a thiazole ring fused to an isoquinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazolo[5,4-f]isoquinolin-2-amine can be synthesized through various methods. One common approach involves the reaction of dithiooxamide with 2-halobenzaldehydes. This reaction typically requires a catalyst such as lanthanum(III) triflate to favor the formation of the desired thiazolo[5,4-f]isoquinoline structure . The reaction conditions often include heating and the use of solvents like acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-f]isoquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Thiazolo[5,4-f]isoquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of thiazolo[5,4-f]isoquinolin-2-amine involves its interaction with specific molecular targets, such as kinases. It acts by inhibiting the activity of these enzymes, thereby affecting various cellular pathways. For instance, it has been shown to inhibit DYRK1A, a kinase implicated in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-c]isoquinolines: These compounds share a similar core structure but differ in the position of the thiazole ring fusion.
Thiazolo[5,4-d]thiazoles: These compounds have a thiazole ring fused to another thiazole ring, offering different chemical properties and applications.
Uniqueness
Thiazolo[5,4-f]isoquinolin-2-amine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials.
Properties
CAS No. |
35317-86-3 |
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Molecular Formula |
C10H7N3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-f]isoquinolin-2-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-13-8-2-1-6-5-12-4-3-7(6)9(8)14-10/h1-5H,(H2,11,13) |
InChI Key |
GTFXOAKAAXOPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=NC=C3)SC(=N2)N |
Origin of Product |
United States |
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